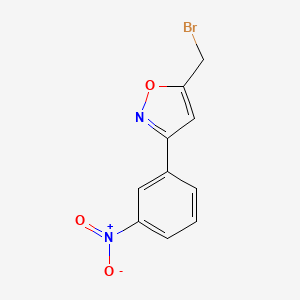![molecular formula C6H8N2O B12085084 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one is a nitrogen-containing heterocyclic compound. This compound features a fused ring system combining a pyrrole and a pyrazole ring, making it an interesting subject for various chemical and biological studies. Its unique structure lends itself to a variety of applications in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of a pyrrole derivative with a hydrazine compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the output.
化学反応の分析
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or ketone derivatives, while reduction results in the formation of amine or alcohol derivatives.
科学的研究の応用
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one exerts its effects varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit the activity of a particular enzyme, thereby reducing inflammation or preventing cancer cell proliferation .
類似化合物との比較
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one can be compared with other similar nitrogen-containing heterocycles:
Pyrrolopyrazine: Another fused ring system with similar biological activities but different structural features.
Pyrrolopyridine: Known for its use in pharmaceuticals, this compound has a different nitrogen arrangement.
Indole: A widely studied compound with significant biological activity, but with a different ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it particularly useful in certain applications where other compounds may not be as effective.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
1,4,5,6-tetrahydropyrrolo[1,2-b]pyrazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-4-5-2-1-3-8(5)7-6/h4H,1-3H2,(H,7,9) |
InChIキー |
GLQKDRCOQJDVTB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=O)NN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



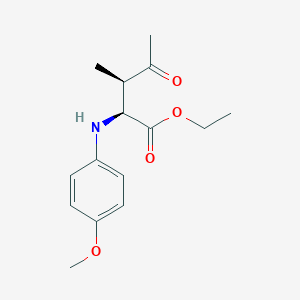
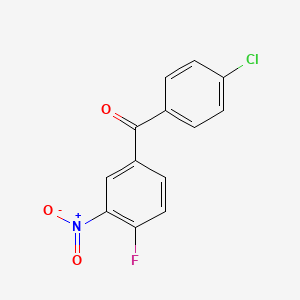

![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)

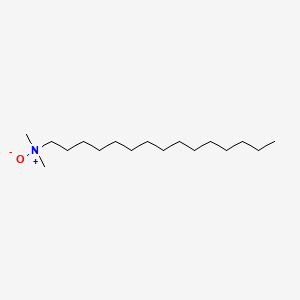

![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

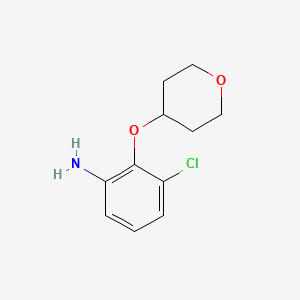
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
